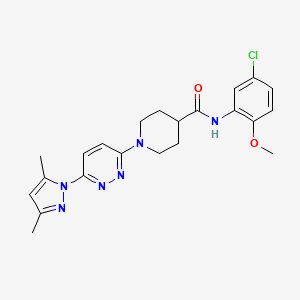

N-(5-chloro-2-methoxyphenyl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-4-carboxamide

Description

Historical Development of Pyrazole-Pyridazine Hybrid Compounds

The synthesis of pyrazole derivatives dates to 1883, when Knorr first reported the reaction of β-diketones with hydrazine derivatives to form substituted pyrazoles. This foundational work established pyrazole as a versatile heterocyclic core for medicinal chemistry. Over the next century, innovations such as the cyclocondensation of acetylenic ketones with hydrazine derivatives expanded the structural diversity of pyrazoles, though early methods often yielded regioisomeric mixtures. For example, phenylhydrazine reactions with diacetylene ketones produced 3:2 ratios of regioisomers, while hydrazine hydrate favored single products due to hydrogen bonding effects.

Pyridazine chemistry advanced in parallel, with early studies focusing on annulated derivatives for antimicrobial and antioxidant applications. The fusion of pyrazole and pyridazine motifs emerged in the 21st century as a strategy to enhance bioactivity. For instance, Yassin (2010) synthesized pyrazolyl pyridazine derivatives via condensation of 4-acetylpyridazinones with diethyl oxalate and hydrazine hydrate, demonstrating anti-inflammatory potential. These efforts laid the groundwork for modern hybrids like N-(5-chloro-2-methoxyphenyl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-4-carboxamide, which incorporates a piperidine-carboxamide linker to optimize target engagement.

Significance in Medicinal Chemistry Research

Pyrazole-pyridazine hybrids occupy a critical niche in drug discovery due to their dual pharmacophoric action. The pyrazole ring contributes to COX-2 selectivity by fitting into the enzyme’s hydrophobic pocket, while the pyridazine moiety enhances hydrogen bonding interactions with catalytic residues. For example, trimethoxy derivatives of pyrazole-pyridazine hybrids exhibited COX-2 inhibitory IC₅₀ values of 1.15–1.50 μM, surpassing celecoxib (IC₅₀ = 1.68 μM). This synergy is further evidenced by the compound’s piperidine-carboxamide group, which improves solubility and membrane permeability compared to earlier analogs.

Additionally, these hybrids demonstrate multitarget potential. Pyridazine derivatives annulated with pyrazole or thiazole rings have shown antimicrobial activity against Staphylococcus aureus (MIC = 8–16 μg/mL) and antioxidant capacity via DPPH radical scavenging (IC₅₀ = 34–48 μM). The chloro and methoxy substituents in this compound likely modulate electron distribution to enhance binding to inflammatory mediators like prostaglandin E2 (PGE-2) and tumor necrosis factor-α (TNF-α).

Current Research Landscape and Knowledge Gaps

Recent studies prioritize structural optimization and in silico modeling to refine pyrazole-pyridazine hybrids. Molecular docking analyses reveal that the 3,5-dimethylpyrazole group in this compound forms van der Waals contacts with COX-2’s Val523 and Ser530, while the pyridazine nitrogen hydrogen-bonds with Tyr355. Despite these advances, key gaps persist:

- Metabolic Stability : Limited data exist on cytochrome P450 interactions or phase II metabolism of piperidine-carboxamide-linked hybrids.

- Target Specificity : While COX-2 selectivity is well-documented, off-target effects on prostaglandin receptors remain uncharacterized.

- Synthetic Scalability : Current routes rely on transition-metal-free trifluoromethylation, but yields for multistep sequences rarely exceed 70%.

Properties

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-1-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25ClN6O2/c1-14-12-15(2)29(27-14)21-7-6-20(25-26-21)28-10-8-16(9-11-28)22(30)24-18-13-17(23)4-5-19(18)31-3/h4-7,12-13,16H,8-11H2,1-3H3,(H,24,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJRRUKZBVSHQLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NN=C(C=C2)N3CCC(CC3)C(=O)NC4=C(C=CC(=C4)Cl)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25ClN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-4-carboxamide typically involves multiple steps:

Formation of the Pyridazinyl Intermediate: The synthesis begins with the preparation of the pyridazinyl intermediate. This can be achieved through the reaction of 3,5-dimethylpyrazole with a suitable pyridazine derivative under controlled conditions.

Coupling with Piperidine: The pyridazinyl intermediate is then coupled with a piperidine derivative. This step often requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

Introduction of the Chloromethoxyphenyl Group: The final step involves the introduction of the 5-chloro-2-methoxyphenyl group. This can be achieved through a nucleophilic substitution reaction, where the piperidine derivative reacts with a chloromethoxyphenyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl group in the amide, potentially converting them to amines or alcohols.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.

Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).

Substitution: Sodium methoxide (NaOCH₃) or other strong bases in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of amines or alcohols.

Substitution: Introduction of various functional groups such as alkyl, aryl, or amino groups.

Scientific Research Applications

Medicinal Chemistry and Drug Development

The compound exhibits properties that make it a candidate for the development of new therapeutic agents. Its structural components suggest potential activity against various diseases, particularly cancer and neurodegenerative disorders.

Key Characteristics:

- Molecular Structure : The presence of a piperidine ring and pyrazole moiety contributes to its biological activity.

- Mechanism of Action : Preliminary studies indicate that compounds with similar structures can act as enzyme inhibitors or modulators, which is critical in drug design.

Anticancer Applications

Research has shown that derivatives of this compound may exhibit anticancer properties. Pyrazolo[1,5-a]pyrimidine derivatives, closely related to the target compound, have been highlighted for their potential as anticancer agents due to their ability to inhibit specific kinases involved in tumor growth.

Case Studies:

- A study reviewed various pyrazolo[1,5-a]pyrimidine derivatives and their effectiveness against cancer cell lines, demonstrating significant cytotoxicity and selectivity towards cancer cells .

- Another investigation focused on the synthesis of compounds similar to N-(5-chloro-2-methoxyphenyl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-4-carboxamide, showing promising results in inhibiting tumor growth in vivo .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor is another critical application area. Enzymes play vital roles in various biological processes, and their inhibition can lead to therapeutic benefits.

Examples of Enzyme Targets:

- p21-Activated Kinase 4 (PAK4) : Compounds based on similar scaffolds have been designed to inhibit PAK4, which is implicated in cancer progression .

- Tyrosine Kinases : The structure suggests that it might interact with tyrosine kinases, which are crucial targets in cancer therapy due to their role in cell signaling pathways .

Summary of Research Findings

A comprehensive overview of studies indicates that this compound holds promise in several areas:

| Application Area | Key Findings |

|---|---|

| Anticancer Activity | Exhibits significant cytotoxic effects on various cancer cell lines; potential for further development into therapeutic agents. |

| Enzyme Inhibition | Potential inhibitor of PAK4 and other kinases; could lead to novel treatments for cancer and other diseases. |

| Drug Development | Structural features conducive to modifications for enhanced efficacy and selectivity against specific targets. |

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets, altering their activity, and thereby modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

N-(5-chloro-2-methoxyphenyl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-4-carboxamide: shares similarities with other compounds that have a piperidine ring, a pyridazinyl group, or a pyrazolyl moiety.

This compound: is unique due to the specific combination of these groups, which may confer distinct biological or chemical properties.

Uniqueness

The uniqueness of this compound lies in its specific structural features, which may result in unique interactions with biological targets or distinct reactivity in chemical reactions. This makes it a valuable subject of study in various fields of research.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

N-(5-chloro-2-methoxyphenyl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic implications.

Synthesis and Structure

The synthesis of this compound typically involves multiple steps starting from readily available precursors. The process often includes:

- Formation of Intermediate : Reacting 5-chloro-2-methoxyaniline with chloroacetyl chloride to create an acetamide derivative.

- Piperidine Introduction : The intermediate is then reacted with a piperidine derivative under basic conditions.

- Final Product Formation : Purification and isolation yield the final product.

The structural formula can be represented as follows:

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the pyrazole moiety. Specifically, derivatives similar to this compound show significant cytotoxic activity against various cancer cell lines:

- MDA-MB-231 (Breast Cancer) : IC50 values ranging from 2.43 to 7.84 μM indicate strong growth inhibition.

- HepG2 (Liver Cancer) : IC50 values between 4.98 to 14.65 μM were observed .

These compounds have been shown to induce apoptosis in cancer cells, enhancing caspase activity and causing morphological changes indicative of programmed cell death .

The mechanisms through which this compound exerts its biological effects include:

- Microtubule Destabilization : Similar compounds have been identified as microtubule-destabilizing agents, which disrupt normal cellular processes during mitosis.

- Inhibition of Key Enzymes : Inhibition of enzymes such as topoisomerase II and EGFR has been documented, which are critical in cancer cell proliferation and survival .

Comparative Biological Activity

A comparative analysis of similar compounds reveals insights into their biological activities:

| Compound Name | IC50 (MDA-MB-231) | Mechanism of Action |

|---|---|---|

| Compound A | 2.43 μM | Microtubule destabilization |

| Compound B | 4.98 μM | Topoisomerase inhibition |

| Target Compound | 7.84 μM | Apoptosis induction |

Case Studies

In a recent study focused on the biological evaluation of pyrazole derivatives, several compounds exhibited promising anticancer activities with varying degrees of selectivity towards cancerous versus non-cancerous cell lines . These findings emphasize the potential for further development of this compound as a therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.